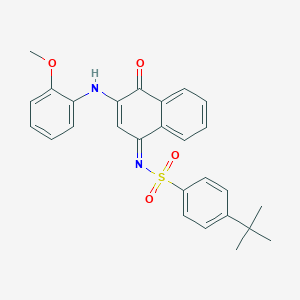
4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TBN, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a member of the naphthalene-based sulfonamide family and has been shown to exhibit potent biological activity against a range of targets.
作用機序
The mechanism of action of 4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The compound has been shown to exhibit a high degree of selectivity towards its target enzymes, which is important for minimizing off-target effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. The compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its high degree of selectivity towards its target enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a tool for studying the role of its target enzymes in various physiological processes warrants further investigation.
合成法
The synthesis of 4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-chloro-3-nitrobenzene-sulfonamide) with 2-methoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride to yield the final product.
科学的研究の応用
4-tert-butyl-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been investigated for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, 15-lipoxygenase, and cyclooxygenase-2. These enzymes are involved in various physiological processes and their inhibition has been linked to the treatment of diseases such as cancer, inflammation, and glaucoma.
特性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(NZ)-4-tert-butyl-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2,3)18-13-15-19(16-14-18)34(31,32)29-23-17-24(26(30)21-10-6-5-9-20(21)23)28-22-11-7-8-12-25(22)33-4/h5-17,28H,1-4H3/b29-23- |
InChIキー |
PPAMCQGQLWAKKJ-FAJYDZGRSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
